molecular formula C13H11N3O3S B5179853 N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide

N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide

Cat. No. B5179853
M. Wt: 289.31 g/mol
InChI Key: WRIIRYNJKLBQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide, commonly known as FB1, is a mycotoxin produced by Fusarium fungi. It is a potent inhibitor of ceramide synthase, an enzyme involved in the synthesis of sphingolipids. FB1 is widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

FB1 inhibits ceramide synthase, leading to a decrease in the synthesis of sphingolipids. This results in the accumulation of sphinganine and a decrease in the levels of other sphingolipids, including ceramides and sphingomyelins. The exact mechanism by which FB1 exerts its effects on cell signaling pathways is not fully understood.
Biochemical and physiological effects:
FB1 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in various cell types, including cancer cells. FB1 also inhibits cell proliferation and induces cell cycle arrest. In addition, FB1 has been shown to modulate the immune response and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

FB1 has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ceramide synthase, making it a valuable tool for studying the role of sphingolipids in various biological processes. However, FB1 also has some limitations. It can be toxic to cells at high concentrations, and its effects on cell signaling pathways can be complex and difficult to interpret.

Future Directions

There are several future directions for research on FB1. One area of interest is the development of new inhibitors of ceramide synthase with improved specificity and potency. Another area of interest is the investigation of the role of sphingolipids in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, there is a need for further research into the mechanisms of action of FB1 and other sphingolipid inhibitors, in order to better understand their effects on cell signaling pathways.

Synthesis Methods

FB1 can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the reaction of furoylhydrazine with carbon disulfide and benzoyl chloride. Fermentation involves the growth of Fusarium fungi in a suitable medium, followed by extraction and purification of FB1.

Scientific Research Applications

FB1 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to study the role of sphingolipids in various biological processes, including apoptosis, cell proliferation, and inflammation. FB1 has also been used to investigate the mechanisms of action of various drugs and toxins.

properties

IUPAC Name

N-[(furan-2-carbonylamino)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-11(9-5-2-1-3-6-9)14-13(20)16-15-12(18)10-7-4-8-19-10/h1-8H,(H,15,18)(H2,14,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIIRYNJKLBQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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